3-AZIDOTHIOLANE
CAS No.: 2008711-61-1
Cat. No.: VC3189443
Molecular Formula: C4H7N3S
Molecular Weight: 129.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2008711-61-1 |
|---|---|
| Molecular Formula | C4H7N3S |
| Molecular Weight | 129.19 g/mol |
| IUPAC Name | 3-azidothiolane |
| Standard InChI | InChI=1S/C4H7N3S/c5-7-6-4-1-2-8-3-4/h4H,1-3H2 |
| Standard InChI Key | PFGTWNUJWHOPNJ-UHFFFAOYSA-N |
| SMILES | C1CSCC1N=[N+]=[N-] |
| Canonical SMILES | C1CSCC1N=[N+]=[N-] |
Introduction
Chemical Structure and Properties
3-Azidothiolane consists of a saturated five-membered ring containing a sulfur atom (thiolane) with an azido group (-N₃) attached at the 3-position. Unlike its aromatic counterpart 3-azidothiophene, 3-azidothiolane has a fully saturated ring structure.
Basic Physicochemical Properties
The compound possesses the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 2008711-61-1 |
| Molecular Formula | C₄H₇N₃S |
| Molecular Weight | 129.1835 g/mol |
| Appearance | Not fully documented, likely a colorless to pale yellow liquid |
| Structural Features | Saturated thiolane ring with azido group at 3-position |
The molecular structure includes a sulfur atom as part of the ring structure, with the azido group providing a reactive functional handle for various transformations. Unlike aromatic systems such as thiophenes, the saturated thiolane ring likely influences the reactivity of the azido group through different electronic effects .
Structural Comparison with Related Compounds
When comparing 3-azidothiolane with related azido-containing heterocycles, several structural distinctions become apparent:
| Compound | Ring Structure | Aromaticity | Electronic Properties |
|---|---|---|---|
| 3-Azidothiolane | Thiolane (saturated) | Non-aromatic | Less conjugation with azido group |
| 3-Azidothiophene | Thiophene | Aromatic | Extended conjugation with azido group |
| 2-Azidothiophene | Thiophene | Aromatic | Different position affects reactivity |
The saturated nature of 3-azidothiolane likely results in different reactivity patterns compared to unsaturated analogs like 3-azidothiophene. While aromatic azides often exhibit stabilization through conjugation, the azido group in 3-azidothiolane is expected to display reactivity more characteristic of alkyl azides .
Synthetic Approaches
Synthetic Challenges
The synthesis of 3-azidothiolane may present several challenges:
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Regioselective functionalization of the thiolane ring at the 3-position
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Potential instability of the azido intermediate during purification
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Safety considerations associated with azido compounds, which can be potentially explosive
Similar azido compounds like 2-azidothiophene have demonstrated instability, requiring careful handling and storage conditions . It is reasonable to anticipate that 3-azidothiolane might require similar precautions during synthesis and storage.
Reactivity Profile
Comparison with Azidothiophene Reactivity
Scientific studies have shown distinct differences in reactivity between 2-azidothiophene and 3-azidothiophene in 1,3-cycloaddition reactions:
| Compound | Reactivity in 1,3-Cycloadditions | Kinetic Parameters | Products |
|---|---|---|---|
| 2-Azidothiophene | Higher reactivity | Ea = 22.6 kcal/mol, ΔS‡ = -8.2 cal/mol·K | Triazoles, aziridines upon decomposition |
| 3-Azidothiophene | Lower reactivity | Ea = 30.6 kcal/mol, ΔS‡ = -0.7 cal/mol·K | Predominantly triazoles |
The position of the azido group significantly influences reactivity patterns and product distribution . By extension, 3-azidothiolane would likely exhibit its own unique reactivity profile, possibly more similar to alkyl azides due to the saturated ring system.
Spectroscopic Characterization
Predicted Spectroscopic Properties
While specific spectroscopic data for 3-azidothiolane is limited in the provided literature, predictions can be made based on related compounds:
Infrared Spectroscopy
The azido group typically exhibits a strong characteristic absorption band in the infrared spectrum:
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Asymmetric stretching: ~2100-2080 cm⁻¹
-
Symmetric stretching: ~1340-1180 cm⁻¹
NMR Spectroscopy
For 3-azidothiolane, the predicted ¹H NMR spectrum would likely show:
-
Complex multiplets for the thiolane ring protons
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Characteristic shift for the proton at the 3-position bearing the azido group
By comparison, 3-azidothiophene exhibits specific chemical shifts in ¹³C NMR that reflect the electronic effects of the azido group on the aromatic ring system . The corresponding shifts for 3-azidothiolane would differ due to the saturated ring system.
Comparative Analysis with Other Heterocyclic Azides
Structural Comparison
The structure-reactivity relationship across different heterocyclic azides provides valuable insights into the potential behavior of 3-azidothiolane:
| Compound | Ring System | Electronic Character | Reactivity Characteristics |
|---|---|---|---|
| 3-Azidothiolane | Saturated thiolane | Less electron-withdrawing | Potentially more alkyl azide-like |
| 2-Azidothiophene | Aromatic thiophene | Electron-rich aromatic | Higher reactivity in cycloadditions |
| 3-Azidothiophene | Aromatic thiophene | Electron-rich aromatic | Lower reactivity than 2-position isomer |
The electronic differences between these systems likely impact stability, reactivity rates, and product distributions in various transformations .
Synthetic Utility
Different heterocyclic azides offer varied potential in organic synthesis:
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2-Azidothiophene demonstrates higher reactivity in cycloadditions but lower stability
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3-Azidothiophene shows greater stability but reduced reactivity
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3-Azidothiolane would likely offer different regioselectivity and reactivity compared to aromatic analogs
These distinctions are critical for synthetic planning when considering which azido derivative would be most suitable for a particular transformation .
Future Research Directions
Unexplored Areas
Several aspects of 3-azidothiolane chemistry remain unexplored and present opportunities for future research:
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Detailed kinetic studies of cycloaddition reactions compared to aromatic analogs
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Investigation of stereoselectivity in reactions involving the 3-position
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Exploration of pharmaceutical applications of derived triazoles
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Development of optimized synthetic routes with improved safety profiles
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